Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate
Description
Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Properties
IUPAC Name |
thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-11(2)18(13,14)9-4-3-8(16-9)10(12)15-7-5-17-6-7/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQLXAWGCPJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)OC2CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate typically involves the reaction of thietan-3-yl with 5-(dimethylsulfamoyl)furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]furan compounds: These compounds share a similar furan-based structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
Thietan-3-yl 5-(dimethylsulfamoyl)furan-2-carboxylate is unique due to its specific combination of a thietan-3-yl group and a dimethylsulfamoyl furan-2-carboxylate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
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